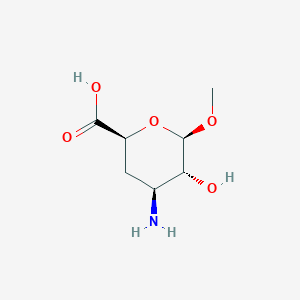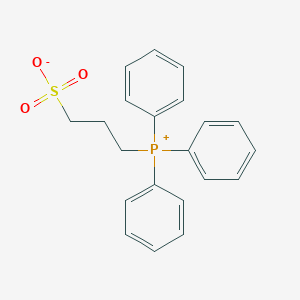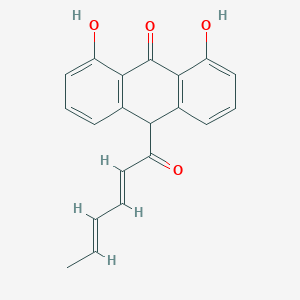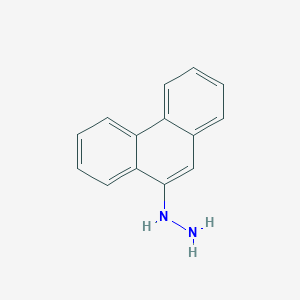
(2S)-(-)-1-Amino-3-phenoxy-2-propanol
Descripción general
Descripción
(2S)-(-)-1-Amino-3-phenoxy-2-propanol is a chemical compound that has been widely used in scientific research. This compound is also known as APO, and it is a chiral building block that has been used in the synthesis of various biologically active molecules.
Mecanismo De Acción
The mechanism of action of (2S)-(-)-1-Amino-3-phenoxy-2-propanol is not fully understood. However, it has been reported that this compound acts as a chiral auxiliary in various chemical reactions. Additionally, this compound has been shown to inhibit the activity of PKC, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been reported to inhibit the activity of PKC, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-(-)-1-Amino-3-phenoxy-2-propanol in lab experiments is its high purity and high yield. Additionally, this compound has been shown to have various biochemical and physiological effects, which make it a useful tool in scientific research. However, one of the limitations of using this compound is its high cost, which may limit its use in some research projects.
Direcciones Futuras
There are many future directions for the use of (2S)-(-)-1-Amino-3-phenoxy-2-propanol in scientific research. One possible direction is the synthesis of new biologically active molecules using this compound as a building block. Additionally, this compound may be used in the development of new inhibitors of PKC, which may have potential therapeutic applications in the treatment of various diseases, including cancer and diabetes. Furthermore, the anti-inflammatory and anti-tumor properties of this compound may be further explored in future research projects.
Aplicaciones Científicas De Investigación
(2S)-(-)-1-Amino-3-phenoxy-2-propanol has been used in various scientific research applications. One of the most important applications of this compound is in the synthesis of biologically active molecules. For example, this compound has been used as a building block in the synthesis of β3-adrenergic receptor agonists, which have been shown to have potential therapeutic applications in the treatment of obesity and type 2 diabetes. Additionally, this compound has been used in the synthesis of inhibitors of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell proliferation and differentiation.
Propiedades
IUPAC Name |
(2S)-1-amino-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHWMUIAKALDN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)




![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)


